1-(4'-戊基-1,1'-联苯-4-基)乙酮

描述

The compound 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone is not directly studied in the provided papers. However, similar compounds with biphenyl structures and ethanone functionalities have been investigated, which can provide insights into the chemical behavior and properties of the compound . These studies include the synthesis, molecular structure analysis, vibrational assignments, and computational studies of various ethanone derivatives with different substituents on the biphenyl moiety .

Synthesis Analysis

The synthesis of related biphenyl ethanone compounds typically involves catalytic reactions or specific reagents to introduce the desired functional groups. For instance, the synthesis of 3,3'-diaceto

科学研究应用

光物理性质和光谱学

- 荧光和吸收行为:与 1-(4'-戊基-1,1'-联苯-4-基)乙酮在结构上相似的分子 1-(4'-氨基联苯-4-基)乙酮 (ABE) 在刚性的乙醇介质中表现出显着的边缘激发红移荧光。吸收带在温度降低时发生的红移归因于微观的溶剂异质性,这提供了对类似化合物的光物理行为的见解(Ghoneim,2001 年)。

化学结构和计算研究

- X 射线结构和计算研究:大麻素,如 1-戊基-3-(4-甲氧基-1-萘甲酰)吲哚和 2-(2-甲氧基苯基)-1-(1-戊基-1H-吲哚-3-基)乙酮,其结构与目标化合物相似,已使用各种光谱方法和 X 射线衍射进行了表征。使用 DFT 和 TDDFT 方法的计算研究提供了对键长和键角的详细理解,突出了结构分析在理解类似化合物中的重要性(Nycz 等人,2010 年)。

绿色化学和合成方法

- 微波辅助绿色合成:强调绿色化学的重要性,重点介绍了与目标化合物结构相似的 5-苯基-2-羟基苯乙酮衍生物的微波辅助合成。使用水作为溶剂和微波程序强调了环保合成方法的工业相关性(Soares 等人,2015 年)。

药理学应用和计算研究

- 设计和药理学评价:与所讨论的化合物具有结构特征的 1-(联苯-4-基)-2-[4-(取代苯基)-哌嗪-1-基]乙酮的设计和合成因其药理学评价而引人注目。包括 QSAR 和对接研究在内的计算研究提供了对其潜在抗精神病活性的见解,强调了计算方法在药物设计中的作用(Bhosale 等人,2014 年)。

安全和危害

属性

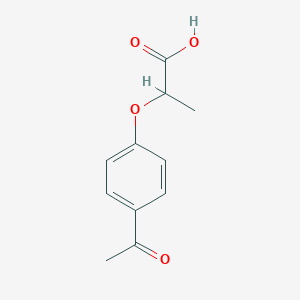

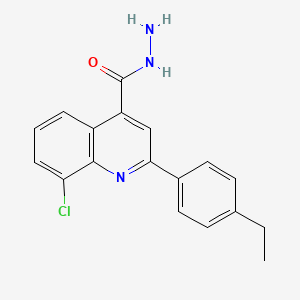

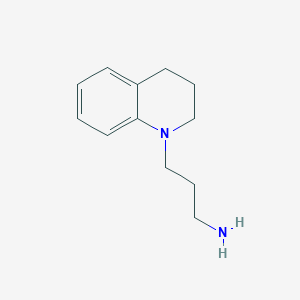

IUPAC Name |

1-[4-(4-pentylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGQIVDWCGHUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412822 | |

| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone | |

CAS RN |

59662-38-3 | |

| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)